molecular formula C21H20O10 B1665622 Afzelin CAS No. 482-39-3

Afzelin

Cat. No. B1665622
CAS RN: 482-39-3
M. Wt: 432.4 g/mol
InChI Key: SOSLMHZOJATCCP-AEIZVZFYSA-N
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Description

Afzelin, also known as kaempferol 3-O-rhamnoside, is a flavonol glycoside natural product derived from kaempferol . It is found in various plant species such as Annona purpurea and Phyllanthus emblica . Afzelin structure consists of kaempferol attached to an α-L-rhamnosyl residue at position 3 via a glycosidic linkage . It has been shown to play roles as a potent antioxidant, anti-inflammatory, anticancer, antidiabetic, antibacterial, neuroprotective, and cardioprotective .


Synthesis Analysis

Afzelin is a natural compound that is a glycosyloxyflavone composed of kaempferol attached to a rhamnosyl residue at position 3 through a glycosidic bond . It is a product of glycosyloxyflavone, trihydroxyflavone, and monosaccharide . The inclusion of the rhamnoside group differentiates and distinguishes afzelin from kaempferol .


Molecular Structure Analysis

Afzelin has a unique C6-C3-C6 core that is produced through the acetic acid and shikimic acid pathways . The formation of subclasses such as chalcones, flavanones, flavones, flavonols, isoflavones, flavan-3-ols, and anthocyanidins is also a result of modifications to the core ring .


Chemical Reactions Analysis

The physicochemical properties of afzelin have been elucidated via several advanced technologies including UV-Vis spectroscopy, Fourier-Transform InfraRed (FTIR) spectroscopy, mass spectrometry technology, and nuclear magnetic resonance analyses .


Physical And Chemical Properties Analysis

Afzelin has a molecular weight of 432.38 g/mol . Its physicochemical properties have been elucidated via several advanced technologies including UV-Vis spectroscopy, Fourier-Transform InfraRed (FTIR) spectroscopy, mass spectrometry technology, and nuclear magnetic resonance analyses .

Scientific Research Applications

Neuroprotective Effects

  • Cognitive and Memory Function : Afzelin extracted from Ribes fasciculatum showed improvements in cognitive and memory functions in a mouse model of dementia. It was found to ameliorate synaptic plasticity and cognitive/memory behaviors, possibly through the restoration of cholinergic systems and molecular signal transduction via CREB-BDNF pathways (Oh et al., 2021).

Antibacterial Properties

  • Against Pseudomonas aeruginosa : Afzelin isolated from Cornus macrophylla showed antibacterial activity against Pseudomonas aeruginosa, a common pathogen in immunocompromised individuals. The minimum inhibitory concentration (MIC) of Afzelin against this bacterium was determined to be significant (Lee et al., 2014).

Anti-inflammatory and Antioxidant Effects

  • In Skin Diseases : Afzelin has shown potential in suppressing inflammatory responses in human keratinocytes exposed to particulate matter. It inhibited proinflammatory cytokine mRNA expression and protein secretion in these cells, suggesting its utility in preventing particulate matter-induced inflammatory skin diseases (Kim et al., 2019).

Anti-cancer Properties

  • Lung Cancer and Gastric Cancer : Studies indicate that Afzelin has significant anti-cancer properties. It demonstrated anti-human lung cancer properties and influenced apoptosis and cancer-related factors in AGS gastric cancer cells (Cao et al., 2021); (Radziejewska et al., 2021).

Anti-asthmatic Potential

  • Asthma Treatment : Afzelin attenuated asthma phenotypes by downregulating GATA3 in a murine model of asthma. This suggests its potential as a therapeutic agent in asthma treatment by modulating immune responses (Zhou & Nie, 2015).

Hepatic Protection

  • Fulminant Hepatic Failure : Afzelin has shown cytoprotective mechanisms against D-galactosamine/LPS-induced fulminant hepatic failure, focusing on mitochondrialquality control and dynamics. This indicates its potential in treating conditions related to liver failure (Lee et al., 2017).

Prostate Cancer

  • Effect on Prostate Cancer Cells : Research on afzelin's impact on prostate cancer revealed its ability to inhibit the proliferation of androgen-sensitive LNCaP and androgen-independent PC-3 cells. This effect was linked to the inhibition of LIM domain kinase 1 expression, suggesting its potential as an anti-prostate cancer agent (Zhu et al., 2015).

Melanocyte Protection

  • Vitiligo Treatment : Afzelin has shown cytoprotective effects against oxidative stress in melanocytes, suggesting its potential use as a therapeutic agent for vitiligo. It mediates its effect through the Nrf2-ARE signaling pathway via GSK-3β inactivation (Jung et al., 2017).

Sun Protection

  • Improving Sunscreen Efficacy : Afzelin has been evaluated for its potential in improving the sun protection factor (SPF) of cosmetic formulations. The addition of afzelin to sunscreen showed significant SPF-boosting effects, indicating its usefulness in enhancing UV protection in skin care products (Kim et al., 2021).

Antioxidant Activities

  • Free Radical Scavenging : A study on the biochemical profile of afzelin demonstrated its ability to act as a scavenger of various reactive oxygen species, indicating its antioxidant properties. However, it also showed potential cytotoxic effects in specific conditions (Vellosa et al., 2015).

Inhibiting Cell Migration in Breast Cancer

  • Triple-negative Breast Cancer : Afzelin has been identified to potentially inhibit cell migration in triple-negative breast cancer (TNBC) by targeting specific proteins involved in the metastasis process, highlighting its anti-metastatic potential (Rachmi et al., 2020).

Safety And Hazards

Afzelin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSLMHZOJATCCP-AEIZVZFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197459
Record name Afzelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Afzelin

CAS RN

482-39-3
Record name Afzelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afzelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afzelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFZELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M86W1YH7O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,860
Citations
SW Shin, E Jung, S Kim, JH Kim, EG Kim, J Lee… - PloS one, 2013 - journals.plos.org
… Furthermore, afzelin showed inhibitory effects … afzelin was also confirmed together with a photoprotective effect at the morphological level. Taken together, our results suggest that afzelin …
Number of citations: 70 journals.plos.org
JH Kim, M Kim, JM Kim, MK Lee… - International …, 2019 - spandidos-publications.com
… Afzelin is a … if afzelin affected inflammatory responses in human keratinocytes exposed to PM. HaCaT cells were treated with PM (25 µg/cm2) in the presence or absence of afzelin (200 …
Number of citations: 36 www.spandidos-publications.com
SY Oh, MJ Jang, YH Choi, H Hwang, H Rhim, B Lee… - Scientific Reports, 2021 - nature.com
… dose of afzelin on cognition and memory To figure out the optimal dose of afzelin, we applied the low to a high dose of afzelin (1… After pretreatment of afzelin over one month, we injected …
Number of citations: 19 www.nature.com
E Jung, JH Kim, MO Kim, S Jang, M Kang… - Chemico-Biological …, 2016 - Elsevier
… afzelin on melanogenesis and its mechanisms of action in human epidermal melanocytes. In this study, we found that afzelin … )-1 increased following afzelin treatment, the mRNA levels …
Number of citations: 27 www.sciencedirect.com
SY Lee, YJ So, MS Shin, JY Cho, J Lee - Molecules, 2014 - mdpi.com
… as quercitrin and afzelin (Figure 2). This represents the first time afzelin was isolated from C. macrophylla. To elucidate the antibacterial activity of quercitrin and afzelin isolated from C. …
Number of citations: 64 www.mdpi.com
E Jung, JH Kim, MO Kim, SY Lee… - Experimental …, 2017 - Wiley Online Library
… afzelin against oxidative stress and its mechanism of action in human epidermal melanocytes. We found that afzelin … -luciferase reporter assay, afzelin increased ARE-luciferase reporter …
Number of citations: 21 onlinelibrary.wiley.com
I Radziejewska, K Supruniuk, R Czarnomysy, K Buzun… - Pharmaceuticals, 2021 - mdpi.com
… FUT3 and FUT4 mRNA was inhibited by 120 μM dose of afzelin. Galectin-3 protein … two used concentrations of afzelin in comparison to control. We conclude that afzelin can be …
Number of citations: 6 www.mdpi.com
M Kim, S Shin, D Ryu, E Cho, J Yoo… - Chemical and …, 2021 - jstage.jst.go.jp
… afzelin to sunscreen could improve the sun protection factor (SPF). A synergistic effect between afzelin … Interestingly, 100% in vitro SPF-boosting was observed when afzelin (0.05%) was …
Number of citations: 4 www.jstage.jst.go.jp
FE King, RM Acheson - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… , is k~mpferoZ-3-rhamnoside, a new glycoside to which the name afzelin has been given. … -rhamnoside, for which we propose the name afzelin. Several kzmpf erol glycosides have been …
Number of citations: 30 pubs.rsc.org
M Cao, B Fan, T Zhen, J Wang - Arch Med Sci, 2021 - archivesofmedicalscience.com
… to compare the biochemical activities of the afzelin molecule against enzymes [19, 20]. In … ability properties of the afzelin molecule. We also investigated afzelin in cytotoxicity studies …
Number of citations: 6 www.archivesofmedicalscience.com

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